3-cyano-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide
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Overview
Description
3-cyano-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is a chemical compound that features a benzamide core linked to a 3-methylisoxazole moiety via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide typically involves the following steps:
Formation of the 3-methylisoxazole ring: This can be achieved through a (3 + 2) cycloaddition reaction involving hydroxyimoyl halides and dipolarophiles under mild basic conditions, such as using sodium bicarbonate (NaHCO₃) at ambient temperature.
Attachment of the propyl chain: The 3-methylisoxazole is then linked to a propyl chain through a nucleophilic substitution reaction.
Formation of the benzamide core: The final step involves the reaction of the propyl-linked 3-methylisoxazole with a benzoyl chloride derivative to form the benzamide core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the isoxazole ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxidized derivatives of the benzamide or isoxazole moieties.
Reduction: Reduced forms of the benzamide or isoxazole moieties.
Substitution: Substituted benzamide or isoxazole derivatives.
Scientific Research Applications
3-cyano-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyano-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1, N2-bis(5-methylisoxazol-3-yl)oxalamide: A compound with a similar isoxazole moiety but different core structure.
3-cyano-N-(3-methylisoxazol-5-yl)benzamide: A compound with a similar benzamide core but lacking the propyl chain.
Uniqueness
3-cyano-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is unique due to its specific combination of a benzamide core, a propyl linker, and a 3-methylisoxazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-cyano-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-8-14(20-18-11)6-3-7-17-15(19)13-5-2-4-12(9-13)10-16/h2,4-5,8-9H,3,6-7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQAZFQAYBFPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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